(1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLPIIREAODDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251722 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177307-49-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177307-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. Finally, the resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation under standard conditions:
The methoxyphenyl group stabilizes intermediates via resonance, enhancing reaction efficiency.
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases or imines:
Imine derivatives exhibit enhanced biological activity compared to the parent compound .
Oxidation
The pyrazole ring resists oxidation, but the amine group can be oxidized:
-
H<sub>2</sub>O<sub>2</sub>/AcOH : Forms N-oxide derivatives (60–65% yield) .
-
KMnO<sub>4</sub> (acidic) : Degrades the amine to a nitro group (limited utility).
Reduction
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions, directed by the methoxyphenyl group:
| Reaction | Reagents | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 | 5-Nitro-pyrazole derivative | 55 |
| Halogenation | Br<sub>2</sub>/FeCl<sub>3</sub>, CHCl<sub>3</sub> | C-3 | 3-Bromo-pyrazole derivative | 60 |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
| Reaction | Catalysts/Base | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl-pyrazole hybrids | 70–80 |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | N-Aryl derivatives | 65–75 |
Complexation with Metals
The amine and pyrazole N-atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | EtOH, reflux | Square-planar Cu(II) complex | Antimicrobial agents |
| Zn(OAc)<sub>2</sub> | MeOH, RT | Tetrahedral Zn(II) complex | Fluorescent probes |
Scientific Research Applications
Synthetic Routes
The synthesis of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine can be achieved through several methods:
-
Condensation Reaction :
- Step 1 : 2-methoxybenzaldehyde reacts with hydrazine hydrate to form 2-methoxyphenylhydrazine.
- Step 2 : This intermediate undergoes reaction with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
- Step 3 : The resulting pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group.
-
Industrial Production :
- Large-scale production typically employs optimized batch or continuous flow processes that ensure high yields and purity through controlled reaction conditions.
Key Properties
- Molecular Weight : 203.24 g/mol
- Chemical Structure : Contains a methoxy-substituted phenyl ring and a pyrazole ring.
Chemistry
This compound serves as a building block in synthesizing various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new chemical entities.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies are underway to evaluate its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, offering therapeutic benefits.
- Anticancer Activity : Investigations focus on its interactions with cancer cell lines to assess cytotoxic effects.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate . Its derivatives are evaluated for:
- Pharmacological Profiles : Assessing efficacy and safety in preclinical models.
- Therapeutic Applications : Targeting specific diseases based on its biological activity.
Industry
The compound finds applications in the production of:
- Specialty Chemicals
- Agrochemicals
- Pharmaceuticals
Its versatility makes it valuable in various industrial processes, contributing to advancements in chemical manufacturing.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements that impart distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications.
Mechanism of Action
The mechanism of action of (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The methoxy group and pyrazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Ring
Positional Isomerism of Methoxy Groups
- 1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine (C₁₁H₁₃N₃O): This para-methoxy analog () shares the same molecular formula as the target compound but differs in the substituent position. However, the ortho-methoxy group in the target compound may enhance conformational rigidity, affecting selectivity .
- 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine (C₁₂H₁₅N₃O): This meta-methoxy derivative () includes an N-methylated amine. The methyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Halogen vs. Methoxy Substituents
- 1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]methanamine (C₁₀H₁₀FN₃): Replacing methoxy with fluorine () introduces an electron-withdrawing group, decreasing the electron density of the phenyl ring. Fluorine’s smaller size may also reduce steric effects compared to methoxy .
- However, the methyl group’s hydrophobicity might enhance lipid bilayer penetration .
Modifications to the Methanamine Group
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃):
This N-methylated derivative () has a molecular weight of 187.24 g/mol . Methylation of the amine reduces hydrogen-bonding capacity, which could lower solubility (e.g., logP increase) but improve metabolic stability by resisting oxidative deamination .1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine (C₂₃H₂₃FN₆):
This complex analog () incorporates a fused triazole-pyrrolo system and a fluorophenyl group. The extended conjugation and fluorine substituent may enhance binding to hydrophobic pockets in targets like kinases, though increased molecular weight (402.48 g/mol) could reduce bioavailability .
Physicochemical Properties
*LogP values are estimated using fragment-based methods.
Biological Activity
The compound (1-(2-methoxyphenyl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring and a pyrazole moiety, which contributes to its biological activity. The presence of the methoxy group enhances the lipophilicity and potential binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It can modulate enzyme activities and receptor functions, particularly those involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are critical indicators of its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated through several assays. It has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures. The compound's ability to inhibit COX enzymes further supports its role in mitigating inflammatory responses.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. Various studies have reported its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 0.46 | Significant inhibition |
| HepG2 (Liver) | 0.39 | Significant inhibition |
| A549 (Lung) | 0.50 | Moderate inhibition |
These results indicate that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : A study demonstrated that this compound significantly inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 0.39 µM, suggesting a strong anticancer effect .
- Anti-inflammatory Effects : In a model of acute inflammation, treatment with this compound led to a marked decrease in paw edema in rats, indicating its potential application in treating inflammatory conditions .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF or DMSO | |
| Base | K₂CO₃ | |
| Reaction Temperature | 80–100°C (reflux) | |
| Purification Method | Column Chromatography |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.8 ppm (s, 3H) | Methoxy (-OCH₃) group |
| IR | 3300 cm⁻¹ (NH₂ stretch) | Primary amine confirmation |
| MS (ESI+) | m/z 217.27 [M+H]⁺ | Molecular ion validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
